molecular formula C27H28N4O3 B11563268 N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11563268
M. Wt: 456.5 g/mol
InChI Key: MZBFKHLTUCEPTO-LEIGQCJFSA-N
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Description

N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of diethylamino, hydroxyphenyl, and hydrazinecarbonyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE
  • N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE

Uniqueness

N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

N-[(E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H28N4O3/c1-3-31(4-2)23-14-10-20(11-15-23)18-25(29-26(33)22-8-6-5-7-9-22)27(34)30-28-19-21-12-16-24(32)17-13-21/h5-19,32H,3-4H2,1-2H3,(H,29,33)(H,30,34)/b25-18+,28-19+

InChI Key

MZBFKHLTUCEPTO-LEIGQCJFSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC=C(C=C2)O)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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